Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate

Beschreibung

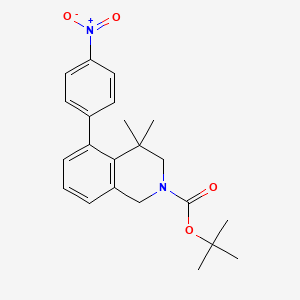

Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carboxylate ester group. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in the synthesis of various pharmaceuticals and biologically active molecules.

Eigenschaften

Molekularformel |

C22H26N2O4 |

|---|---|

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-21(2,3)28-20(25)23-13-16-7-6-8-18(19(16)22(4,5)14-23)15-9-11-17(12-10-15)24(26)27/h6-12H,13-14H2,1-5H3 |

InChI-Schlüssel |

AYNKINJNBGLQNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(CC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Vilsmeier Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

N-Boc Protection: The formylated compound is then converted to its N-Boc derivative.

Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.

Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Formylation: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can yield amino derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Isoquinoline derivatives are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Wirkmechanismus

The mechanism of action of tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The isoquinoline core can interact with various enzymes and receptors, influencing their activity and leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl and carboxylate ester groups but has a different core structure and substituents.

3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: This compound also contains a nitrophenyl group but has a different core structure and functional groups.

Uniqueness

Tert-butyl 4,4-dimethyl-5-(4-nitrophenyl)-1,3-dihydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups and its isoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.